2,2,4,4-Tetramethylcyclopentanone: A Technical Guide to Properties, Synthesis, and Reactivity
2,2,4,4-Tetramethylcyclopentanone: A Technical Guide to Properties, Synthesis, and Reactivity
The following guide details the chemical properties, synthesis, and reactivity of 2,2,4,4-Tetramethylcyclopentanone , a sterically crowded, non-symmetric cyclic ketone valuable in ligand design and mechanistic studies.
[1]
CAS Number: 4694-11-5
Molecular Formula: C
Executive Summary
2,2,4,4-Tetramethylcyclopentanone is a sterically hindered cyclic ketone characterized by an unsymmetrical substitution pattern.[1] Unlike its isomer 2,2,5,5-tetramethylcyclopentanone (which is chemically inert to enolization), the 2,2,4,4-isomer possesses a unique "Janus-faced" reactivity: one alpha-position (C2) is quaternary and blocked, while the other (C5) is methylene and reactive.[1] This structural asymmetry makes it a critical scaffold for regioselective synthesis, particularly in the development of
Structural Analysis & Physical Properties[1]
The Gem-Dimethyl Effect & Steric Environment
The molecule features two gem-dimethyl groups at the C2 and C4 positions.[1] This specific arrangement creates a rigid steric environment that dictates its reactivity profile.
-
C2 Position (
): Quaternary carbon. Completely blocks nucleophilic attack or enolization on this side of the carbonyl.[1]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
C4 Position (
): Quaternary carbon. Exerts transannular steric pressure, influencing the conformation of the ring (typically an envelope pucker) and the trajectory of incoming nucleophiles.[1]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
C5 Position (
): Methylene group (-CHngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -). This is the only site available for enolization, aldol condensation, orngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -oxidation.
Physical Data Table[1][2]
| Property | Value | Note |
| Boiling Point | 163.5 – 165 °C | At 760 mmHg |
| Density | 0.865 – 0.870 g/cm | At 25 °C |
| Refractive Index ( | 1.428 – 1.431 | |
| Solubility | Organic solvents (EtOH, Et | Insoluble in water |
| Appearance | Colorless liquid | Characteristic camphoraceous odor |
Synthetic Routes and Access
The synthesis of 2,2,4,4-tetramethylcyclopentanone is non-trivial due to the need to establish the specific methylation pattern without over-alkylating the C5 position.[1]
Primary Route: Pyrolysis of 2,2,4,4-Tetramethyladipic Acid
The most authoritative route involves the cyclization of the corresponding substituted adipic acid.[1] This method leverages the entropic benefit of the gem-dimethyl effect (Thorpe-Ingold effect) to facilitate ring closure.[1]
-
Precursor: 2,2,4,4-Tetramethyladipic acid.[1]
-
Reagent: Barium Hydroxide [Ba(OH)
] or catalytic BaCO . -
Conditions: Pyrolysis at 280–300 °C.
-
Mechanism: Decarboxylative cyclization. The C2 and C4 methyl groups force the chain ends together, promoting formation of the 5-membered ring over polymerization.[1]
Alternative: Methylation of Cyclopentanone
Direct methylation of cyclopentanone with excess methyl iodide (MeI) and sodium hydride (NaH) is difficult to control regiochemically, often yielding a mixture of 2,2,5,5- (symmetric) and 2,2,4,4- isomers.[1] Separation requires precise fractional distillation.
Reactivity Profile & Mechanisms[1]
Regioselective Enolization
The defining chemical property of 2,2,4,4-tetramethylcyclopentanone is its regiospecific enolization .[1]
-
Constraint: The C2 position has no protons (
-quaternary).ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Outcome: Deprotonation can only occur at C5.
-
Application: This allows for clean generation of kinetic enolates for directed aldol condensations without the need for blocking groups.[1]
Selenium Dioxide Oxidation ( -Diketone Synthesis)
This reaction is pivotal for synthesizing ligands used in nuclear chemistry (actinide separation).[1]
-
Reaction: Oxidation of the active methylene (C5) to a carbonyl.[1]
-
Product: 3,3,5,5-Tetramethyl-1,2-cyclopentanedione (often referred to as the
-diketone). Note: Numbering changes upon dione formation to prioritize ketones.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Utility: The resulting
-diketone condenses with bis-amidrazones to form terdentate or tetradentate triazine ligands (e.g., BTP ligands).ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Aldol Condensation (UV Filters)
The C5 anion readily condenses with aromatic aldehydes (e.g., 4-methoxybenzaldehyde).[1]
-
Product: 5-Benzylidene-2,2,4,4-tetramethylcyclopentanone derivatives.[1][2][3]
-
Properties: These highly conjugated systems act as broad-spectrum UV-A/UV-B filters due to the stability of the cross-conjugated enone system.
Experimental Protocols
Protocol A: Synthesis of 3,3,5,5-Tetramethyl-1,2-cyclopentanedione via SeO Oxidation
Based on methodologies for ligand synthesis (Snippet 1.12).
Objective: Convert the mono-ketone to the
Reagents:
-
Selenium Dioxide (SeO
) (1.2 eq)ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
1,4-Dioxane (Solvent)[1]
-
Water (Trace, to activate SeO
)ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 2,2,4,4-tetramethylcyclopentanone (10 mmol) in 1,4-dioxane (50 mL).
-
Addition: Add finely powdered SeO
(12 mmol) and water (1 mL). -
Reflux: Heat the mixture to reflux (approx. 101 °C) for 6–12 hours. The reaction typically turns from colorless to depositing black elemental selenium (Se
).ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Filtration: Cool the mixture to room temperature. Filter through a pad of Celite to remove the precipitated selenium.[1]
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize the residue from hexane or sublime under vacuum to yield the bright yellow
-diketone.
Validation:
-
IR: Appearance of two carbonyl stretches (approx. 1720 and 1740 cm
).ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
NMR: Disappearance of the C5 methylene protons (
~2.1 ppm) and simplification of the methyl signals.
Protocol B: Stereoselective Reduction to the Alcohol
Objective: Prepare the secondary alcohol for stereochemical studies.
Procedure:
-
Dissolve the ketone in MeOH at 0 °C.
-
Add NaBH
(0.5 eq) portion-wise. -
Stir for 1 hour. Quench with sat. NH
Cl. -
Extract with Et
O. -
Note: The hydride attack occurs preferentially from the face anti to the bulky C2/C4 methyls (if the ring adopts a specific envelope), yielding the thermodynamically favored alcohol.[1]
References
-
Synthesis via Adipic Acid Pyrolysis: Organic Syntheses, Coll.[1] Vol. 1, p. 192 (1941).[1] Adapted from general cyclopentanone synthesis methodologies.[1]
-
SeO2 Oxidation & Ligand Synthesis: Synthesis of bis-1,2,4-triazine ligands... from the alpha-diketone 5. Chem. Eur. J., 2020, 26, 428–437.[1]
-
Photophysical Properties & Internal Conversion: Coherent Motion Reveals Non-Ergodic Nature of Internal Conversion. ResearchGate.
-
UV Filter Applications: EP0368717B1 - 5-benzylidene 3-oxa cyclopentanone derivatives. Google Patents.
-
Chemical Identity & CAS: PubChem CID 78417. [1]
Sources
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. EP0368717A1 - 5-Benzylidene 3-oxa cyclopentanone derivatives, process for their manufacture and their use in cosmetic compositions to protect the skin and the hair against sun radiation - Google Patents [patents.google.com]
- 3. EP0368717B1 - 5-benzylidene 3-oxa cyclopentanone derivatives, process for their manufacture and their use in cosmetic compositions to protect the skin and the hair against sun radiation - Google Patents [patents.google.com]
